Technical Documentation Center

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine
  • CAS: 1016715-09-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine Derivatives

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in over 100 FDA-approved drugs.[1][2] Its unique physicoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in over 100 FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to enhance aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in the design of novel therapeutics.[3][4] The 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine core, in particular, serves as a crucial building block for a wide array of pharmacologically active agents, including those targeting the central nervous system.[5][6] Derivatives of this scaffold have shown promise as anticancer, anticonvulsant, and neuropharmacological agents.[6][7][8] This guide provides a comprehensive overview of the primary synthetic pathways to access this important class of molecules, with a focus on the underlying chemical principles and practical experimental considerations.

The strategic incorporation of the piperazine moiety can favorably alter the pharmacokinetic properties of a lead compound.[2] Furthermore, the conformational flexibility of the piperazine ring, coupled with the potential for substitution at its nitrogen atoms, allows for fine-tuning of a molecule's three-dimensional structure to optimize interactions with biological targets. The exploration of bioisosteres for the piperazine ring is also an active area of research, aiming to further refine potency, selectivity, and drug-like properties.[3][9]

This guide will delve into two primary retrosynthetic approaches for the synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine derivatives:

  • Reductive Amination: A versatile and widely used method for the N-alkylation of piperazines.[5]

  • Direct N-Alkylation: A classical approach involving the reaction of a piperazine with an alkylating agent.

For each pathway, we will discuss the key starting materials, reaction mechanisms, and provide detailed, field-proven protocols.

Part 1: Synthesis via Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds and is a cornerstone of amine synthesis in medicinal chemistry.[5][10] The reaction proceeds in a two-step, often one-pot, sequence involving the formation of an iminium ion intermediate followed by its reduction to the corresponding amine.[5] This pathway is particularly advantageous for introducing a variety of substituents onto the piperazine nitrogen, enabling rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

Conceptual Workflow: Reductive Amination Pathway

The overall strategy involves the reaction of a suitable 2-phenylpiperazine precursor with an appropriate aldehyde or ketone, followed by reduction. The choice of starting materials dictates the final substitution pattern of the target molecule.

Reductive_Amination_Workflow Start Starting Materials Step1 Step 1: Iminium Ion Formation (Condensation & Dehydration) Start->Step1 Piperazine Precursor + Carbonyl Compound Step2 Step 2: Reduction Step1->Step2 Iminium Ion Intermediate Product 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine Derivative Step2->Product Reducing Agent

Caption: General workflow for the reductive amination synthesis pathway.

Key Starting Material: 2-Phenylpiperazine

The synthesis of the target scaffold logically begins with the preparation of the core 2-phenylpiperazine ring system. Several methods have been reported for its synthesis. One common approach involves the condensation of ethyl α-bromophenylacetate with ethylenediamine to form 3-oxo-2-phenylpiperazine, which is subsequently reduced using a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield 2-phenylpiperazine.[11] Another method involves the reaction of styrene oxide with ethylenediamine.[11]

Pathway 1A: Synthesis from 1-Methyl-3-phenylpiperazine

This approach begins with the readily available 1-methyl-3-phenylpiperazine. The core transformation is the reductive amination of this piperazine derivative with a suitable carbonyl compound, typically an aldehyde bearing a protected amino group.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 1-methyl-3-phenylpiperazine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar), add the desired aldehyde (e.g., N-(2-oxoethyl)acetamide) (1.1 eq).

  • Iminium Ion Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the carbinolamine intermediate and its subsequent dehydration to the iminium ion.[10] This step can be promoted by the addition of a mild acid catalyst or molecular sieves to remove water.[12]

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture.[13] Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for iminium ions over other carbonyl groups.[13]

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine derivative.

Causality Behind Experimental Choices:
  • Solvent: Anhydrous solvents like DCM or DCE are used to prevent the hydrolysis of the iminium ion intermediate and the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less basic than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), which can minimize side reactions.

  • Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the starting piperazine. An excess of the reducing agent is necessary to drive the reduction to completion.

Part 2: Synthesis via Direct N-Alkylation

Direct N-alkylation is a classical and straightforward method for the synthesis of substituted piperazines.[14] This approach involves the reaction of a nucleophilic piperazine nitrogen with an electrophilic alkylating agent, typically an alkyl halide or a similar species with a good leaving group.[14][15] While conceptually simple, this method can sometimes be complicated by di-alkylation, where both nitrogen atoms of the piperazine ring react.[10] Careful control of stoichiometry and reaction conditions is therefore crucial for achieving mono-alkylation.[10]

Conceptual Workflow: N-Alkylation Pathway

The strategy involves a direct nucleophilic substitution reaction between the piperazine core and a suitable electrophile.

N_Alkylation_Workflow Start Starting Materials Step1 Step 1: Nucleophilic Substitution (SN2 Reaction) Start->Step1 Piperazine Precursor + Alkylating Agent Product 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine Derivative Step1->Product Base

Caption: General workflow for the direct N-alkylation synthesis pathway.

Pathway 2A: Alkylation of 1-Methyl-3-phenylpiperazine with a Protected Aminoethyl Halide

This route utilizes 1-methyl-3-phenylpiperazine as the nucleophile and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) as the electrophile. The use of a protecting group on the aminoethyl moiety is essential to prevent unwanted side reactions.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 1-methyl-3-phenylpiperazine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Addition of Alkylating Agent: The alkylating agent, for instance, N-(2-bromoethyl)phthalimide (1.1 eq), is added to the reaction mixture. The reaction is typically heated to a moderate temperature (e.g., 60-80 °C) to facilitate the reaction.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and water is added. The product is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Deprotection: The phthalimide protecting group is removed by treating the intermediate with hydrazine hydrate in ethanol under reflux.

  • Purification: The final product is purified by column chromatography or crystallization to yield the desired 2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF and MeCN are ideal for Sₙ2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

  • Base: A base is required to neutralize the hydrohalic acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Protecting Group: The use of a phthalimide protecting group for the primary amine is a standard strategy in organic synthesis. It is stable under the alkylation conditions and can be readily removed.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the described synthetic pathways. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

Pathway Key Reagents Solvent Temperature Typical Yield
1A: Reductive Amination 1-Methyl-3-phenylpiperazine, Aldehyde, NaBH(OAc)₃DCM or DCERoom Temp.60-85%
2A: N-Alkylation 1-Methyl-3-phenylpiperazine, N-(2-bromoethyl)phthalimide, K₂CO₃DMF or MeCN60-80 °C50-75%

Conclusion and Future Perspectives

The synthesis of 2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine derivatives can be effectively achieved through both reductive amination and direct N-alkylation pathways. The choice of method often depends on the availability of starting materials, the desired scale of the synthesis, and the functional group tolerance required. Reductive amination generally offers greater versatility for creating diverse libraries of analogs.[5][10]

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, such as continuous-flow synthesis, which can offer improved reaction control and scalability.[16] Additionally, the exploration of novel bioisosteric replacements for the piperazine core will continue to be a fruitful area for the discovery of new drug candidates with improved pharmacological profiles.[3][9]

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Enamine. Piperazine Bioisosteres for Drug Design.
  • Enamine. Piperazine Bioisosteres for Drug Design.
  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • ResearchGate. (n.d.).
  • PrepChem.com. Synthesis of 2-phenyl piperazine.
  • Jeske, M., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7859–7881. [Link]

  • Szigeti, B., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(7), 2002. [Link]

  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Roderick, W. R., et al. (1962). Derivatives of Piperazine. XXXV.1a Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry, 5(4), 896–900. [Link]

  • Google Patents. Process for the preparation of N- (o-halo-phenyl)
  • ResearchGate. (n.d.).
  • PubMed. (2019, September 15).
  • PubMed. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
  • PMC. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Santa Cruz Biotechnology. 2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine.
  • Tokyo Chemical Industry. 2-(4-Methylpiperazin-1-yl)ethan-1-amine.
  • PMC. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Google Patents.
  • PMC. (n.d.).
  • MDPI. (2025, October 15). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
  • MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Sources

Exploratory

Blood-Brain Barrier Permeability of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine: A Comprehensive Technical Guide

As a Senior Application Scientist overseeing Central Nervous System (CNS) Drug Metabolism and Pharmacokinetics (DMPK) pipelines, I frequently encounter promising neuroactive scaffolds that fail in late-stage development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing Central Nervous System (CNS) Drug Metabolism and Pharmacokinetics (DMPK) pipelines, I frequently encounter promising neuroactive scaffolds that fail in late-stage development due to poor brain penetrance. The compound 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine represents a classic structural paradox in neuropharmacology. While its phenylpiperazine core is a privileged scaffold found in numerous CNS drugs (e.g., aripiprazole, trazodone), the addition of an ethanamine side chain introduces significant physicochemical complexities.

This whitepaper provides an in-depth, causality-driven framework for evaluating and optimizing the Blood-Brain Barrier (BBB) permeability of this specific molecule, moving beyond basic theoretical predictions into self-validating empirical workflows.

Physicochemical Profiling and CNS Multiparameter Optimization

Before initiating costly in vitro or in vivo assays, we must establish the theoretical permeability of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine using CNS Multiparameter Optimization (MPO) principles. The BBB is a highly selective semipermeable membrane that restricts the non-specific flux of ions and hydrophilic molecules[1].

The ethanamine moiety is the critical variable here. It contains a primary amine, which, combined with the tertiary amines of the piperazine ring, renders the molecule highly basic. At a physiological pH of 7.4, these amines are predominantly protonated (cationic). While the molecular weight (219.33 Da) is well below the 400 Da threshold ideal for CNS drugs, this positive charge significantly hinders passive transcellular diffusion through the lipophilic core of the brain microvascular endothelial cells (BMECs)[2].

Table 1: Physicochemical Properties vs. CNS MPO Desirability
Parameter2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamineCNS Drug Target RangePermeability Impact
Molecular Weight (MW) 219.33 Da< 400 DaFavorable: Small size promotes diffusion.
Calculated LogP (cLogP) ~1.82.0 – 5.0Moderate: Sufficient lipophilicity, but borderline.
Topological Polar Surface Area ~38 Ų< 90 ŲFavorable: Low polar surface area aids lipid transit.
pKa (Strongest Basic) ~9.5 (Ethanamine)< 8.0Unfavorable: Cationic at pH 7.4; restricts passive diffusion.
H-Bond Donors / Acceptors 2 / 3< 3 / < 7Favorable: Low hydrogen bonding potential.

Mechanistic Pathways of BBB Translocation

To design an effective screening cascade, we must understand how this molecule interacts with the BBB. The passage of small molecules across the BBB relies on a balance between passive diffusion and active transport mechanisms[2].

Because 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a lipophilic, basic amine, it is highly susceptible to active efflux . Efflux transporters—specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)—are highly expressed on the apical (blood-facing) side of the BBB[3]. They act as biological vacuum cleaners, actively pumping xenobiotics back into systemic circulation. The high basicity of the ethanamine group makes it a classic pharmacophore for P-gp recognition.

BBB_Mechanisms Blood Blood Compartment Endothelium Brain Endothelial Cell (Tight Junctions) Blood->Endothelium Passive Diffusion (Lipophilic) Blood->Endothelium Carrier-Mediated Uptake Endothelium->Blood Active Efflux (P-gp / BCRP) Brain Brain Parenchyma Endothelium->Brain Transcellular Transport

Fig 1: Mechanistic pathways of BBB translocation and active efflux.

Self-Validating In Vitro Permeability Protocols

To accurately assess the BBB permeability of this compound, I deploy a tiered in vitro approach. We must first isolate passive diffusion from active transport to pinpoint the exact mechanism of barrier restriction.

Protocol 3.1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To evaluate the baseline passive transcellular permeability driven purely by physicochemical properties, independent of efflux transporters[4].

Causality & Logic: By utilizing a cell-free artificial membrane coated with brain-specific lipid extracts, we strip away the biological complexity of P-gp. If the compound fails here, the issue is fundamental lipophilicity or charge. If it passes here but fails in vivo, we know efflux is the culprit.

Step-by-Step Methodology:

  • Preparation: Prepare a 200 µM donor solution of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine in PBS (pH 7.4) containing 5% DMSO to ensure solubility.

  • Membrane Coating: Coat the hydrophobic filter membrane of the PAMPA plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the donor solution to the bottom wells. Add 200 µL of fresh PBS to the top (acceptor) wells.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 17 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using5[5].

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive brain penetration.

Protocol 3.2: MDCK-MDR1 Bidirectional Transport Assay

Purpose: To determine if the compound is a substrate for P-glycoprotein (P-gp), which would severely limit its retention in the brain[4].

Causality & Logic: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene overexpress P-gp. By measuring transport in both the Apical-to-Basolateral (A→B, simulating blood-to-brain) and Basolateral-to-Apical (B→A, simulating brain-to-blood) directions, we can calculate an Efflux Ratio (ER). An ER > 3.0 confirms the compound is actively pumped out of the brain[4].

Self-Validating Quality Controls:

  • TEER Measurement: Ensures we are measuring transcellular transport, not paracellular leakage through broken tight junctions[1].

  • Mass Balance: Ensures the compound isn't simply precipitating or irreversibly binding to the plastic/cells.

MDCK_Protocol Step1 1. Seed MDCK-MDR1 Cells on Transwell Inserts Step2 2. Culture (4-5 Days) to Form Monolayer Step1->Step2 QC1 QC: Measure TEER (Must be >150 Ω·cm²) Step2->QC1 Step3 3. Dose Compound (10 µM) Apical or Basolateral QC1->Step3 Step4 4. Incubate 2h at 37°C Step3->Step4 QC2 QC: Mass Balance Check (Recovery >80%) Step4->QC2 Step5 5. LC-MS/MS Quantification QC2->Step5 Step6 6. Calculate Papp & Efflux Ratio Step5->Step6

Fig 2: Self-validating MDCK-MDR1 bidirectional transport assay workflow.

In Vivo Pharmacokinetic Validation

While in vitro models are excellent for ranking compounds, they often lack the complex metabolic enzymes and plasma protein binding dynamics present in vivo. For 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine, rodent pharmacokinetic studies are mandatory to determine the true LogBB (the logarithmic ratio of steady-state brain concentration to plasma concentration)[2].

Table 2: Interpretation of BBB Permeability Metrics
Assay TypeMetricThreshold for High BBB PermeabilityThreshold for Poor BBB Permeability
PAMPA-BBB Effective Permeability ( Pe​ ) >4.0×10−6 cm/s <2.0×10−6 cm/s
MDCK-MDR1 Efflux Ratio (ER) <2.0 (Not a P-gp substrate) >3.0 (Strong P-gp substrate)
In Vivo (Rodent) LogBB >0.3 (Brain accumulation) <−1.0 (Excluded from brain)

Strategic Optimization for the Ethanamine Scaffold

  • pKa Modulation via Fluorination: The high pKa of the primary ethanamine group is the primary liability. Introducing electron-withdrawing fluorine atoms onto the phenyl ring or adjacent to the amine can lower the basicity of the molecule, reducing its protonation state at pH 7.4 and subsequently decreasing its affinity for P-gp[3].

  • Steric Hindrance: Converting the primary ethanamine into a secondary or tertiary amine via N-methylation can increase lipophilicity and reduce hydrogen bond donor count, directly improving the passive diffusion rate across the BMEC lipid bilayer.

By systematically applying these validated in vitro workflows and interpreting the data through the lens of active vs. passive transport mechanisms, drug development professionals can effectively navigate the BBB liabilities of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine and its analogs.

References

  • Neuromics.Blood Brain Barrier Permeability Assay Background.
  • PMC / NIH.Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold.
  • PMC / NIH.Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.
  • PMC / NIH.Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • PubMed / NIH.In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine

Application Note: Synthesis and Characterization of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine Abstract The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in central nervous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine

Abstract The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in central nervous system (CNS) therapeutics, including atypical antidepressants like mirtazapine[1][2]. The functionalization of the piperazine ring, particularly at the N1 and N4 positions, allows for the tuning of pharmacodynamic properties. This application note details a robust, two-step synthetic protocol for the preparation of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine, a versatile primary amine building block. The methodology utilizes a cyanomethylation-reduction sequence starting from the commercially available 4-methyl-2-phenylpiperazine.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine, features a primary ethylamine appendage at the sterically hindered N1 position of the piperazine ring.

Direct alkylation with 2-bromoethanamine is often plagued by side reactions, including over-alkylation, aziridine formation, and complex purification profiles. To ensure high regioselectivity and yield, a two-step sequence is preferred:

  • N-Alkylation (Cyanomethylation): The secondary amine at the N1 position of 4-methyl-2-phenylpiperazine is reacted with chloroacetonitrile. Potassium carbonate ( K2​CO3​ ) is employed as a mild, heterogeneous base to scavenge the generated hydrochloric acid, driving the equilibrium forward without risking the quaternization of the N4-methyl group[1].

  • Nitrile Reduction: The resulting intermediate, 2-(4-methyl-2-phenylpiperazin-1-yl)acetonitrile, undergoes reduction to the primary amine. Lithium Aluminum Hydride ( LiAlH4​ ) is selected as the reducing agent due to its high efficacy in converting aliphatic nitriles to primary amines without cleaving the piperazine ring system.

Workflow for the two-step synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine.

Experimental Protocols

Caution: All procedures must be conducted in a certified chemical fume hood. LiAlH4​ is highly reactive with water and moisture. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)acetonitrile
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-phenylpiperazine (10.0 g, 56.7 mmol)[3] and anhydrous acetonitrile (100 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 15.7 g, 113.4 mmol, 2.0 eq). Stir the suspension at room temperature for 10 minutes.

  • Alkylation: Dropwise, add chloroacetonitrile (4.7 g, 62.4 mmol, 1.1 eq) via a syringe over 15 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-82 °C) under a nitrogen atmosphere for 6 hours. Reaction progress can be monitored via TLC (DCM:MeOH 9:1, visualization by UV and Ninhydrin stain).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (100 mL) and distilled water (100 mL). Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate in vacuo to yield the intermediate as a pale yellow oil.

Step 2: Reduction to 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine
  • Preparation: In a flame-dried 500 mL three-neck flask equipped with an addition funnel and a nitrogen inlet, suspend LiAlH4​ (4.3 g, 113.4 mmol, 2.0 eq based on theoretical intermediate yield) in anhydrous tetrahydrofuran (THF, 150 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the intermediate from Step 1 in anhydrous THF (50 mL). Transfer this solution to the addition funnel and add it dropwise to the LiAlH4​ suspension over 30 minutes, maintaining the internal temperature below 5 °C to control the exothermic reaction.

  • Reduction: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 2 hours.

  • Fieser Workup (Critical Safety Step): Cool the reaction mixture to 0 °C. Carefully quench the excess LiAlH4​ using the Fieser method to produce easily filterable granular aluminum salts. Sequentially and slowly add:

    • 4.3 mL of distilled water (dropwise, vigorous hydrogen evolution).

    • 4.3 mL of 15% aqueous NaOH solution.

    • 12.9 mL of distilled water.

  • Isolation: Stir the quenched mixture vigorously for 30 minutes until the salts turn stark white and granular. Filter the mixture through a fritted glass funnel, washing the salts thoroughly with hot THF (2 x 50 mL).

  • Final Concentration: Concentrate the filtrate under reduced pressure to afford the crude primary amine. If necessary, purify via vacuum distillation or column chromatography (basic alumina, DCM:MeOH gradient) to yield the pure target compound.

Analytical Characterization & Data Presentation

To ensure the trustworthiness of the protocol, the following analytical markers should be utilized to validate the success of each synthetic step.

CompoundExpected YieldKey IR Absorptions ( cm−1 )Key 1H NMR Shifts ( CDCl3​ , δ ppm)MS ( m/z , [M+H]+ )Starting MaterialN/A3300 (N-H stretch)2.30 (s, 3H, N- CH3​ ), 3.5-3.8 (m, piperazine)177.1Intermediate 182 - 88%2250 (C ≡ N stretch)3.55 (s, 2H, - CH2​ -CN)216.1Target Product70 - 78%3350, 3280 (primary NH2​ )1.50 (br s, 2H, - NH2​ ), 2.65 (t, 2H, - CH2​ NH2​ )220.2 Table 1: Quantitative and qualitative analytical parameters for the synthesis workflow.

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine in Pharmaceutical Development

Introduction 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a chiral amine containing a phenylpiperazine moiety, a common structural feature in many active pharmaceutical ingredients (APIs).[1] The accurate quantificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a chiral amine containing a phenylpiperazine moiety, a common structural feature in many active pharmaceutical ingredients (APIs).[1] The accurate quantification of this compound is critical during various stages of drug development, from synthesis and formulation to quality control of the final product. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[2] This application note presents a detailed, validated HPLC-UV method for the quantification of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine, addressing the specific challenges associated with its chemical properties, such as its basicity and potential for enantiomeric variation.

The presence of a phenyl group in the molecule provides a chromophore, making UV detection a suitable choice.[3] However, the basic nature of the piperazine and ethanamine nitrogens can lead to peak tailing due to interactions with residual silanol groups on conventional silica-based reversed-phase columns.[4] This method has been systematically developed to mitigate these effects and ensure a robust and reliable analytical procedure.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a logical progression of experimental choices, grounded in the physicochemical properties of the analyte.

Analyte Characterization
  • Structure: 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine

  • Molecular Formula: C13H21N3[5]

  • Molecular Weight: 219.33 g/mol [5]

  • Key Features: Phenyl chromophore, two basic nitrogen centers (piperazine and primary amine), and a chiral center at the 2-position of the piperazine ring. The presence of basic functionalities necessitates careful control of mobile phase pH to ensure consistent ionization and good peak shape.[6]

Initial Method Screening and Optimization

The primary objective was to achieve a symmetrical peak shape with adequate retention on a reversed-phase column.

  • Column Selection: Due to the polar and basic nature of the analyte, a C18 column with high-purity silica and end-capping was chosen to minimize silanol interactions.[7][8] Columns specifically designed for the retention of polar compounds were also considered.

  • Mobile Phase Selection: A combination of acetonitrile and a buffer is a common starting point for reversed-phase chromatography.[9] To address the basic nature of the analyte and prevent peak tailing, a low pH mobile phase was investigated. An acidic mobile phase protonates the amine groups, leading to a single ionic species and reducing interactions with silanol groups.[4] Formic acid was selected as a modifier due to its volatility and compatibility with mass spectrometry, should method extension be required.

  • Detector Wavelength: The UV spectrum of phenylpiperazine derivatives typically shows significant absorbance around 254 nm.[10] A photodiode array (PDA) detector was used during development to scan for the optimal detection wavelength, confirming that 258 nm provided a suitable response for quantification.[11]

Experimental Protocol: Step-by-Step Methodology

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column.[11]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Formic acid (ACS grade)

    • Water (HPLC grade)

    • 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine reference standard

Chromatographic Conditions
ParameterCondition
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 10 minutes
Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample containing the analyte and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.[13]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[12]

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[14][15]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity Correlation coefficient (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).
Forced Degradation Studies: Demonstrating Stability-Indicating Properties

To establish the stability-indicating nature of the method, forced degradation studies were conducted.[16][17] The analyte was subjected to stress conditions including acid, base, oxidation, heat, and light to generate potential degradation products.[18] The method was able to successfully separate the parent peak from all degradation products, demonstrating its specificity. A target degradation of approximately 10-20% is generally recommended.[16][17]

Visualizing the Workflow

Experimental Workflow Diagram

Caption: HPLC-UV Experimental Workflow

Method Development and Validation Logic Diagram

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) analyte Analyte Characterization (Structure, pKa, UV) column_select Column Selection (C18, End-capped) analyte->column_select mobile_phase Mobile Phase Optimization (pH, Organic Solvent %) column_select->mobile_phase detector Detector Wavelength Selection (PDA Scan) mobile_phase->detector optimization Fine-tuning for Symmetry & Retention detector->optimization specificity Specificity / Forced Degradation optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Final Validated Method robustness->final_method

Caption: Method Development and Validation Logic

Conclusion

This application note provides a comprehensive and robust HPLC-UV method for the quantification of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine. By systematically addressing the challenges posed by the analyte's basicity, the developed protocol offers excellent peak shape, resolution, and sensitivity. The successful validation according to ICH guidelines confirms that the method is accurate, precise, and reliable for its intended use in a pharmaceutical quality control environment. This detailed guide serves as a valuable resource for researchers and scientists involved in the development and analysis of piperazine-containing compounds.

References

  • SciSpace. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Accessed March 17, 2026. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Accessed March 17, 2026. [Link]

  • PubMed. Development of a High-Performance Liquid Chromatography With Fluorescence Detection Method for Quantification of Piperazine in Animal Products by Using Precolumn Derivatization. Accessed March 17, 2026. [Link]

  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Accessed March 17, 2026. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Accessed March 17, 2026. [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. Accessed March 17, 2026. [Link]

  • DPT. The Use Of Forced Degradation In Analytical Method Development. Accessed March 17, 2026. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Accessed March 17, 2026. [Link]

  • Journal of Applied Pharmaceutical Research. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Accessed March 17, 2026. [Link]

  • National Center for Biotechnology Information. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Accessed March 17, 2026. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Accessed March 17, 2026. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Accessed March 17, 2026. [Link]

  • PubChem. 2-[2-(4-Methylpiperazin-1-yl)phenyl]ethanamine. Accessed March 17, 2026. [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Accessed March 17, 2026. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Accessed March 17, 2026. [Link]

  • Bonna-Agela. HPLC Column Selection Guide. Accessed March 17, 2026. [Link]

  • Organomation. HPLC Sample Preparation. Accessed March 17, 2026. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Accessed March 17, 2026. [Link]

  • Phenomenex. HPLC Column Selection Guide. Accessed March 17, 2026. [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Accessed March 17, 2026. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed March 17, 2026. [Link]

  • Google Patents.
  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. Accessed March 17, 2026. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Accessed March 17, 2026. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Accessed March 17, 2026. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Accessed March 17, 2026. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Accessed March 17, 2026. [Link]

  • PubChem. 2-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Accessed March 17, 2026. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. Accessed March 17, 2026. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Accessed March 17, 2026. [Link]

  • NextSDS. 2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINE HYDROCHLORIDE. Accessed March 17, 2026. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Accessed March 17, 2026. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Accessed March 17, 2026. [Link]

  • ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Accessed March 17, 2026. [Link]

  • Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Accessed March 17, 2026. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Accessed March 17, 2026. [Link]

  • National Institute of Standards and Technology. Piperazine, 1-phenyl-. Accessed March 17, 2026. [Link]

Sources

Method

Application Note: 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine as a Versatile Precursor in CNS Drug Discovery

Executive Summary The development of novel therapeutics for central nervous system (CNS) disorders relies heavily on privileged molecular scaffolds that can effectively cross the blood-brain barrier (BBB) while maintaini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics for central nervous system (CNS) disorders relies heavily on privileged molecular scaffolds that can effectively cross the blood-brain barrier (BBB) while maintaining high affinity for target receptors. Nitrogen-containing heterocycles, particularly piperazine derivatives, constitute the backbone of numerous FDA-approved CNS drugs [1].

2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a highly specialized, bifunctional building block. It combines the pharmacophoric features of a 2-phenylpiperazine core—known for its interaction with monoamine G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (DA) receptors—with a highly reactive primary ethanamine handle[2]. This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this precursor in high-throughput library generation for CNS drug discovery.

Structural Rationale & Pharmacophore Analysis

The architecture of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is strategically designed for medicinal chemistry applications:

  • The Piperazine Core: Imparts basicity (pKa ~8.5-9.0), ensuring the molecule is partially protonated at physiological pH, which is a critical requirement for binding to the aspartate residue in the orthosteric binding pocket of aminergic GPCRs [1].

  • The 2-Phenyl Substitution: Provides essential lipophilicity and steric bulk, allowing the scaffold to anchor into the hydrophobic pockets of target receptors.

  • The 4-Methyl Group: Enhances lipophilicity and prevents unwanted oxidative metabolism at the secondary amine position, a common liability in unsubstituted piperazines.

  • The 1-Ethanamine Handle: The primary amine tethered by a two-carbon chain serves as an ideal synthetic vector. It allows for rapid diversification via amide coupling, reductive amination, or sulfonylation without sterically hindering the core pharmacophore [3].

Predicted Physicochemical Properties

To ensure derivatives maintain drug-like properties suitable for CNS penetration, we analyze the precursor against Lipinski's Rule of 5 and BBB permeability metrics.

Compound ClassMW ( g/mol )cLogPtPSA (Ų)HBDHBAPredicted BBB Permeability
Precursor (Ethanamine) 219.331.8535.323High
Typical Amide Derivative ~350-4003.2 - 4.155.014High
Typical 2° Amine Derivative ~320-3803.5 - 4.538.513High

Table 1: Physicochemical property summary demonstrating that derivatives synthesized from this precursor remain well within the optimal space for CNS therapeutics (MW < 400, cLogP 2-5, tPSA < 90 Ų).

Synthetic Workflows and Methodologies

The primary amine of the ethanamine side chain allows for divergent synthetic pathways. Below is the logical branching of library generation.

G A 2-(4-Methyl-2-phenylpiperazin-1-yl) ethanamine B Amide Coupling (HATU, DIPEA) A->B C Reductive Amination (NaBH(OAc)3, DCE) A->C D GPCR Antagonist Library B->D E Kinase Inhibitor Library C->E

Fig 1: Divergent synthetic workflow utilizing the primary amine handle for library generation.

Protocol A: High-Efficiency Amide Coupling

This protocol is designed to synthesize amides targeting 5-HT and Dopamine receptors. Causality Check: The selection of HATU over EDC/HOBt is driven by its superior kinetics and ability to suppress epimerization. This is critical when coupling chiral carboxylic acids to the ethanamine handle, ensuring enantiomeric purity in the final library.

Reagents:

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Dissolve the precursor, 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine (1.0 eq), in a minimal amount of anhydrous DMF and add it dropwise to the activated acid solution.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2-4 hours. Monitor via LC-MS. Validation: The reaction is deemed complete when the precursor mass (m/z 220.1 [M+H]+) disappears and the target amide mass emerges.

  • Quench and Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to neutralize and remove HATU byproducts) and brine (to break emulsions and pre-dry the organic layer).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination for Extended Linkers

This protocol generates secondary amines, which retain basicity and are useful for extending the molecule into deeper receptor binding pockets. Causality Check: Sodium triacetoxyborohydride (STAB) is preferred over sodium borohydride because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the starting aldehyde, ensuring a cleaner reaction profile and higher yields.

Reagents:

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Glacial Acetic Acid (cat., 0.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Combine the precursor (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (0.2 M). Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in portions to the reaction mixture. Stir at room temperature for 12-16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (ninhydrin stain). Validation: The primary amine precursor will stain purple/pink, while the secondary amine product will exhibit a distinct shift in Rf and stain differently, confirming the reduction.

  • Workup: Quench the reaction by carefully adding 1N NaOH until the aqueous layer reaches pH 10 (to ensure the basic product is fully partitioned into the organic phase). Extract with DCM.

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4, concentrate, and purify via reverse-phase preparative HPLC if necessary.

Pharmacological Mechanism of Action

Derivatives synthesized from this precursor are frequently evaluated as aminergic GPCR modulators. For instance, bulky lipophilic amides derived from this scaffold often act as 5-HT2A receptor antagonists, a mechanism highly relevant in the treatment of atypical depression and schizophrenia.

Pathway Ligand Synthesized Piperazine Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Antagonism Gq Gq Protein Alpha Subunit Receptor->Gq Inhibits Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release (Modulated) IP3->Ca2

Fig 2: Mechanism of action for 5-HT2A receptor antagonism by piperazine derivatives.

By preventing the conformational change required for Gq-protein coupling, the synthesized piperazine derivatives halt the downstream phospholipase C (PLC) signaling cascade, thereby modulating intracellular calcium release and exerting their therapeutic CNS effects.

References

  • Prescribed drugs containing nitrogen heterocycles: an overview RSC Advances URL:[Link]

  • Novel synthesis of piperazine ring (CZ20013698A3)
Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine

Abstract: This document provides a detailed guide for the structural elucidation of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive set of pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the structural elucidation of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive set of protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, such as solvent selection and the use of specific 2D techniques, is explained to ensure a robust and self-validating characterization. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of complex small molecules.

Introduction and Strategic Overview

The molecule 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a substituted piperazine derivative. The piperazine scaffold is a critical pharmacophore in drug discovery, and its derivatives are known for a wide range of biological activities.[1] Unambiguous characterization of such molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research data.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[2] This guide will detail a systematic approach to characterize the target molecule, addressing potential challenges such as signal overlap and the presence of a chiral center.

The core of our strategy involves a multi-step NMR analysis:

  • 1D ¹H NMR: To identify all unique proton environments, their integrations (relative number of protons), and their coupling patterns (neighboring protons).

  • 1D ¹³C NMR: To identify all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds.[2]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[2]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically two to three bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[2][3]

This combination of experiments provides a network of connectivity data that allows for a self-validating and definitive assignment of the molecular structure.

Molecular Structure Analysis and Predicted NMR Environments

Before acquiring any data, a thorough analysis of the molecule's structure is essential to predict the number and type of signals expected in the NMR spectra.

2.1. Unique Proton (¹H) and Carbon (¹³C) Environments

The structure of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine possesses a chiral center at the C2 position of the piperazine ring (the carbon bearing the phenyl group). This chirality renders the adjacent methylene protons (e.g., at C3 and the ethylamine sidechain) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals in the ¹H NMR spectrum.[4][5]

dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Replace with a real image URL of the labeled structure caption="Figure 1: Labeled structure of the molecule showing unique proton and carbon environments."; }

(Note: A visual representation of the molecule with labeled atoms would be inserted here. For this text-based generation, please refer to the following description for atom numbering.)

Based on the structure, we can predict the following unique environments:

  • Phenyl Group: 5 aromatic protons (ortho, meta, para) and 4 unique aromatic carbons (ipso, ortho, meta, para).

  • Piperazine Ring:

    • One methine proton at C2.

    • Five methylene protons at C3, C5, and C6. Due to chirality and conformational effects, these protons are expected to be non-equivalent.[6][7]

    • One N-methyl group (CH₃) with 3 equivalent protons.

  • Ethylamine Sidechain:

    • Two diastereotopic methylene protons adjacent to the piperazine ring.

    • Two methylene protons adjacent to the amino group.

    • Two exchangeable amine (NH₂) protons.

  • Carbon Environments: A total of 13 unique carbon signals are expected.

Experimental Protocols: A Step-by-Step Guide

This section outlines the detailed, field-proven protocols for sample preparation and NMR data acquisition.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[8][9]

  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities that can complicate spectral interpretation.

  • Mass Determination: Accurately weigh 10-20 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR.[8][10] For a molecule of this size (~233 g/mol ), a concentration of 25-50 mM is ideal.[11]

  • Solvent Selection:

    • Rationale: The choice of deuterated solvent is critical. The molecule contains an ethylamine moiety with exchangeable NH₂ protons. In protic solvents like D₂O or CD₃OD, these protons can exchange with deuterium, causing their signals to broaden or disappear.[12][13] Aprotic solvents are preferred.

    • Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent capable of dissolving a wide range of compounds and its residual proton peak (~2.50 ppm) is less likely to overlap with key signals compared to chloroform-d.[14][15] Crucially, it allows for the observation of NH and OH protons.

    • Alternative: Deuterated chloroform (CDCl₃) can also be used. It is a good solvent for many organic molecules, but the NH₂ protons may appear as a very broad signal or may not be observed clearly.[14]

  • Dissolution and Transfer:

    • Dissolve the weighed sample in a small vial with approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[8]

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[9] Solid particles will degrade the spectral quality.

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[16][17]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Protocol 2: 1D NMR Data Acquisition

These parameters are typical for a 400-600 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Experiment: Standard single-pulse proton acquisition.

  • Temperature: 298 K.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition:

  • Experiment: Standard proton-decoupled carbon acquisition (e.g., zgpg30).

  • Temperature: 298 K.

  • Spectral Width: 0 to 200 ppm.[18]

  • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • Relaxation Delay (d1): 2 seconds.

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are essential for unambiguously assigning the complex spectra of this molecule.[19][20]

  • COSY (¹H-¹H Correlation):

    • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

    • Key Parameters: Standard gradient-selected COSY (cosygpqf). Acquire with sufficient resolution in both dimensions (e.g., 2048 x 256 data points).

  • HSQC (¹H-¹³C One-Bond Correlation):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Key Parameters: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2). Set the ¹JCH coupling constant to ~145 Hz.

  • HMBC (¹H-¹³C Multiple-Bond Correlation):

    • Purpose: To see correlations between protons and carbons over 2-3 bonds. This is critical for connecting molecular fragments.

    • Key Parameters: Standard gradient-selected HMBC (hmbcgplpndqf). Set the long-range coupling constant (ⁿJCH) to 8-10 Hz to optimize for typical two and three-bond correlations.[21]

dot graph TD { A[Sample Preparation] --> B{1D ¹H & ¹³C NMR}; B --> C{Initial Assignments}; C --> D{Ambiguities?}; D -- Yes --> E[Acquire 2D NMR]; D -- No --> F[Final Structure]; E --> G[COSY: H-H Connectivity]; E --> H[HSQC: C-H Connectivity]; E --> I[HMBC: Long-Range C-H]; G & H & I --> J[Integrate All Data]; J --> F;

}

Caption: A logical workflow for NMR-based structure elucidation.

Data Analysis and Interpretation: A Hypothetical Walkthrough

The following is a predictive interpretation based on known chemical shift ranges for similar functional groups.[22][23][24]

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.0-7.5 ppm): Five protons corresponding to the phenyl ring are expected. The pattern will be complex due to the substitution.

  • Piperazine Ring Protons (δ 2.5-4.0 ppm): This region will be crowded and complex. The methine proton at C2 will likely be a multiplet. The other five methylene protons on the ring will appear as distinct multiplets due to chirality and ring conformation.[6]

  • Ethylamine Sidechain (δ 2.5-3.5 ppm): The two sets of methylene protons will appear in this region. The protons adjacent to the chiral center will be diastereotopic and should show complex splitting patterns.

  • N-Methyl Group (δ ~2.3 ppm): A singlet integrating to three protons.

  • Amine Protons (NH₂): In DMSO-d₆, this may appear as a broad singlet. Its chemical shift can be highly variable depending on concentration and temperature.[13]

¹³C NMR Spectrum Analysis
  • Aromatic Carbons (δ 110-150 ppm): Four signals are expected for the phenyl ring carbons.

  • Piperazine and Ethylamine Carbons (δ 40-70 ppm): The carbons of the piperazine ring and the ethylamine sidechain will appear in this region.

  • N-Methyl Carbon (δ ~45 ppm): A signal corresponding to the methyl group.

Integrated 2D NMR Analysis
  • HSQC Analysis: Each proton signal (except NH₂) will show a cross-peak to its directly attached carbon signal. This definitively links the ¹H and ¹³C spectra.

  • COSY Analysis:

    • A cross-peak between the C2-H proton and the C3-H₂ protons will be observed, establishing the connectivity within that part of the piperazine ring.

    • Correlations between the protons on the ethylamine chain will confirm its structure.

  • HMBC Analysis (Crucial for Confirmation):

    • A correlation from the N-methyl protons to the C6 and C2 carbons of the piperazine ring will confirm the position of the methyl group.

    • Correlations from the phenyl protons to the C2 carbon will confirm the phenyl group's attachment point.

    • Correlations from the ethylamine methylene protons to the C3 and C5 carbons of the piperazine ring will confirm the attachment point and orientation of the sidechain.

Summary of Expected Data and Validation

The combination of 1D and 2D NMR data provides a robust, self-validating system for structure confirmation.

Proton Type Expected ¹H Shift (ppm, DMSO-d₆) Key 2D Correlations (HMBC)
Phenyl-H7.0 - 7.5To C2 of piperazine
Piperazine-CH (C2)3.5 - 4.0To phenyl carbons, C6
Piperazine-CH₂2.5 - 3.5To other piperazine carbons
N-CH₃~2.3To C2 and C6 of piperazine
Ethylamine-CH₂2.5 - 3.5To C3 and C5 of piperazine
NH₂Variable, broadN/A
Carbon Type Expected ¹³C Shift (ppm, DMSO-d₆) Key 2D Correlations (HSQC)
Phenyl-C110 - 150With attached phenyl protons
Piperazine-C45 - 70With attached piperazine protons
N-CH₃~45With N-methyl protons
Ethylamine-C40 - 60With attached ethylamine protons

Conclusion

The protocols and analytical strategies outlined in this application note provide a comprehensive framework for the unambiguous structural characterization of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine. By systematically applying 1D and 2D NMR techniques, researchers can obtain a complete and self-validating dataset, ensuring the scientific integrity of their work and providing a solid foundation for further drug development and SAR studies.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.

  • Xiao, Z., et al. (2005). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry.

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi.

  • Small molecule NMR sample preparation. University of Michigan Chemistry Department.

  • Schröder, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.

  • Sample Preparation. University College London.

  • How to interpret NMR spectra. University of California, Los Angeles.

  • NMR Sample Preparation. College of Science and Engineering, University of Minnesota.

  • NMR Sample Preparation. Weizmann Institute of Science.

  • Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

  • Gotte, L., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

  • How to Choose Deuterated NMR Solvents. Alfa Chemistry.

  • Yakan, H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. (2022).

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences.

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publishing.

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate.

  • NMR Spectroscopy. Chemistry LibreTexts.

  • 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry.

  • 13C nmr spectrum of ethylamine. Doc Brown's Chemistry.

  • 1-Phenylpiperazine 13C NMR spectrum. ChemicalBook.

  • Amines. University of Calgary.

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Manitoba.

  • Tables For Organic Structure Analysis. University of Rochester.

  • Ethylamine 1H NMR spectrum. ChemicalBook.

  • Ethylamine Spectra. SpectraBase.

  • NMR Solvents. Sigma-Aldrich.

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace.

  • Solvent Selection. Bruker.

  • A Comparative Guide to Deuterated Solvents for NMR Analysis. BenchChem.

  • Diastereotopic Protons in 1H NMR Spectroscopy. Master Organic Chemistry.

  • interpreting C-13 NMR spectra. Chemguide.

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

  • 13C NMR spectroscopy. Indian Institute of Technology Delhi.

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.

  • NMR and Chiral Molecules. YouTube.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • 1H NMR Chemical Shifts. Organic Chemistry Data.

  • 1-Phenylpiperazine. PubChem.

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. (2023).

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine in aqueous buffers

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to maintain the solubility of complex small molecules in physiological buffers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to maintain the solubility of complex small molecules in physiological buffers. This guide provides mechanistic insights and field-validated protocols for troubleshooting the aqueous solubility of 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine .

Physicochemical Profiling & Causality

To solve a solubility issue, we must first deconstruct the molecule's architecture. 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine is a lipophilic polyamine. It features a hydrophobic phenyl ring and a polyamine backbone consisting of a piperazine ring and an ethanamine side chain.

At physiological pH (7.4), the physical behavior of this compound is a tug-of-war between the hydrophobic penalty of its phenyl group and the ion-dipole interactions of its protonated amines. The overall charge of the polyamine scaffold at physiological pH dictates its solubility limit (1)[1]. Because the free base form is practically insoluble in water, researchers often turn to organic solvents, which introduces secondary challenges upon dilution.

Table 1: Quantitative Physicochemical Properties & Solubility Impact

PropertyValue / CharacteristicImpact on Aqueous Solubility
Molecular Scaffold Lipophilic PolyamineHigh propensity for hydrophobic aggregation in neutral water.
Basic Centers 3 (2x Piperazine N, 1x Primary Amine)Requires acidic environments for full protonation and dissolution.
Aqueous Solubility (Free Base, pH 7.4) < 0.1 mg/mLDirect dissolution in neutral buffers (e.g., PBS) will fail.
DMSO Solubility > 40 mg/mLExcellent for stock solutions, but risks solvent shock upon dilution.
Salt Form Solubility (e.g., HCl salt) > 20 mg/mLDisruption of crystal lattice energy heavily enhances aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in DMSO, but the compound immediately precipitated (crashed out) when diluted to 10 µM in PBS. Why? A1: This phenomenon is driven by "solvent shock." While lipophilic polyamines are highly soluble in organic solvents like dimethyl sulfoxide (DMSO), their thermodynamic solubility in water is extremely low (2)[2]. When you directly pipette a concentrated DMSO stock into a large volume of PBS, the local dielectric constant of the solvent changes abruptly. The hydrophobic phenyl and piperazine moieties rapidly aggregate before the compound can disperse, exceeding its solubility limit in the mixed solvent system (3)[3]. Furthermore, PBS lacks the micellar solubilizing power required to stabilize the unprotonated free base.

Q2: My DMSO stock solution was clear yesterday, but today it looks cloudy and won't dissolve the compound fully. What happened? A2: DMSO is highly hygroscopic, meaning it rapidly absorbs moisture from the atmosphere. Over time, the accumulation of water in the DMSO bottle significantly reduces its solvating power for lipophilic compounds (4)[4]. Additionally, piperazine derivatives can absorb ambient carbon dioxide to form insoluble carbamates (5)[5]. Always use fresh, anhydrous DMSO and store stock solutions in tightly sealed aliquots at -20°C.

Q3: How does the pH of the buffer affect the solubility of this specific molecule? A3: Lowering the pH slightly or forming a piperazine salt can increase the apparent solubility by orders of magnitude (6)[6]. While the primary ethanamine group will be protonated at pH 7.4, the piperazine nitrogens may only be partially protonated due to the electron-withdrawing nature of the adjacent phenyl group. If the buffer pH is strictly 7.4, the molecule may not carry sufficient positive charge to overcome the hydrophobic penalty of the phenyl ring without assistance from co-solvents.

Self-Validating Experimental Protocols

To prevent solvent shock and ensure reproducibility, utilize one of the following validated methodologies depending on your assay requirements.

Protocol A: Serial Co-Solvent Dilution (For Cell Culture / In Vitro Assays)

This protocol uses a gradual polarity transition to prevent the compound from crashing out of solution.

  • Stock Preparation: Dissolve the free base powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.

  • Intermediate Formulation: Prepare an intermediate solvent mixture consisting of 10% Tween-80 (or PEG400) in PBS.

  • Serial Transition: Slowly pipette the required volume of the DMSO stock into the intermediate mixture while vortexing continuously. Causality: The surfactant creates micelles that encapsulate the lipophilic phenyl ring before it can self-aggregate.

  • Final Dilution: Dilute the intermediate solution 1:10 into pre-warmed (37°C) cell culture medium to achieve your final working concentration (2)[2].

  • System Validation: Observe an aliquot of the final medium under a stereoscope. The absence of micro-crystals or cloudiness validates successful solubilization (4)[4].

Protocol B: In Situ Salt Formation (For Purely Aqueous Biochemical Assays)

This protocol forces the protonation of all three basic nitrogens, maximizing ion-dipole interactions with water.

  • Acidic Dissolution: Weigh the free base powder into a microcentrifuge tube. Add a stoichiometric excess of 0.1 M HCl (e.g., 3-4 molar equivalents) to fully protonate the nitrogens. Vortex until a clear solution is formed.

  • Buffer Titration: Slowly titrate the acidic solution into a high-capacity zwitterionic buffer like HEPES (pKa 7.45) to bring the pH back to physiological levels. Note: Avoid using PIPES buffer for this neutralization step, as PIPES free acid is itself insoluble in water and may precipitate alongside your compound (7)[7].

  • System Validation: Measure the final pH using a micro-probe to ensure it remains at 7.4. Measure the optical density at 600 nm (OD600); a reading of <0.05 validates the absence of nano-precipitates.

Troubleshooting Workflow

G Start 2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine (Lipophilic Free Base) DMSO Dissolve in 100% Anhydrous DMSO (Stock Solution) Start->DMSO High Solubility Acid Dissolve in 0.1 M HCl (Protonation to Salt) Start->Acid Ionization DirectPBS Direct Dilution into PBS (pH 7.4) DMSO->DirectPBS Rapid Polarity Shift SerialDil Serial Dilution with Co-solvents (e.g., Tween-80) DMSO->SerialDil Gradual Transition Buffer Titrate with HEPES Buffer (Maintain pH 7.4) Acid->Buffer Neutralization Precip Precipitation / Solvent Shock (Fails Assay) DirectPBS->Precip Exceeds Solubility Limit Success1 Stable Aqueous Solution (Micellar Solubilization) SerialDil->Success1 Prevents Aggregation Success2 Stable Aqueous Solution (Ion-Dipole Solubilization) Buffer->Success2 Controlled pH Capacity

Workflow for overcoming solvent shock and solubilizing lipophilic polyamines in aqueous buffers.

References

  • Piperazine - Wikipedia Source: Wikipedia URL:[Link]

  • Don't buy the wrong one, PIPES and HEPES buffers are very different Source: Yunbang Pharm URL:[Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability Source: Frontiers URL:[Link]

  • DMSO wont dilute my pure compound. How to solve this? Source: ResearchGate URL:[Link]

  • Antimicrobial Properties of New Polyamines Conjugated with Oxygen-Containing Aromatic Functional Groups Source: PMC (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-Methyl-2-phenylpiperazin-1-yl)ethanamine
© Copyright 2026 BenchChem. All Rights Reserved.